2-(3-Methoxyphenyl)-2-methyloxirane
Description
Properties
CAS No. |
70120-21-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-methyloxirane |
InChI |
InChI=1S/C10H12O2/c1-10(7-12-10)8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3 |
InChI Key |
JWTROARTXJMXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-(3-Methoxyphenyl)-2-methyloxirane serves as an important intermediate in the synthesis of complex organic molecules. Its epoxide structure allows for various chemical transformations, making it a valuable building block in organic chemistry. It can be utilized to synthesize pharmaceuticals, agrochemicals, and other functional materials.
Reactivity and Functionalization
The epoxide group in this compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of alcohols or other functional groups. This reactivity is exploited in the synthesis of more complex structures, including those with biological activity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain synthesized compounds based on this structure have shown selective targeting capabilities against cancerous cells, with IC50 values indicating potent antiproliferative activity. These compounds are being investigated for their potential use in cancer therapies .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of related compounds derived from this compound. These compounds may inhibit specific signaling pathways involved in inflammation, suggesting their potential application in treating inflammatory diseases .
Agrochemical Applications
Pesticide Development
The compound's reactivity allows it to be used as a precursor in the synthesis of agrochemicals, particularly pesticides. Its ability to form stable derivatives can lead to the development of new agrochemical agents that are effective against various pests while minimizing environmental impact.
Summary of Findings
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Used in pharmaceutical and agrochemical synthesis |
| Medicinal Chemistry | Potential anticancer and anti-inflammatory properties | Compounds show selective cytotoxicity against cancer cells |
| Agrochemical Applications | Precursor for developing new pesticides | Investigated for efficacy against agricultural pests |
Comparison with Similar Compounds
Positional Isomers: Ortho, Meta, and Para Substitution
The position of the methoxy group on the phenyl ring significantly impacts the compound’s physicochemical properties and reactivity.
- Key Findings :
- Ortho-substituted analogs (e.g., 2-(2-methoxyphenyl)-2-methyloxirane) exhibit enhanced reactivity in nucleophilic ring-opening reactions due to steric and electronic effects .
- Para-substituted derivatives (e.g., 2-(4-methoxyphenyl)-3-methyloxirane) display reduced regioselectivity in carbonylation reactions compared to meta-substituted analogs, likely due to diminished electronic directing effects .
Substituent Effects: Aromatic vs. Aliphatic Groups
Replacing the 3-methoxyphenyl group with non-aromatic substituents alters steric and electronic profiles:
Functional Group Variations
The addition of functional groups modifies solubility, stability, and biological activity:
- Key Findings: Carboxylate esters (e.g., methyl esters) improve solubility in polar solvents and enable chiral resolution . Amino-substituted analogs (e.g., methoxetamine) exhibit pharmacological activity, highlighting the 3-methoxyphenyl moiety’s role in CNS-targeting molecules .
Application-Oriented Comparisons
Preparation Methods
Reaction Conditions and Procedure
A solution of 2-(3-methoxyphenyl)-2-methylpropene (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to 0°C under inert atmosphere. m-CPBA (1.2 equiv) is added portionwise, and the mixture is stirred for 5–8 hours at 0°C. The reaction is quenched with saturated sodium bicarbonate, and the organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. Purification via silica gel chromatography yields the epoxide as a colorless oil.
Key Parameters:
-
Solvent: Dichloromethane (DCM) ensures optimal peracid stability and reaction homogeneity.
-
Temperature: 0°C minimizes side reactions, such as diol formation via ring-opening.
-
Workup: Sodium bicarbonate neutralizes excess peracid and byproducts.
Yield and Scalability
This method consistently achieves yields of 85–91%, with scalability demonstrated at multi-gram levels. The use of DCM, while effective, poses environmental concerns, driving interest in alternative solvents.
Epoxidation Employing Potassium Monopersulfate (Oxone)
Oxone (2KHSO₅·KHSO₄·K₂SO₄) offers a greener alternative to peracids, generating reactive dioxirane intermediates in situ. This method is particularly advantageous for substrates sensitive to acidic conditions.
Reaction Protocol
A mixture of 2-(3-methoxyphenyl)-2-methylpropene (1.0 equiv), Oxone (2.2 equiv), and sodium bicarbonate (3.0 equiv) in acetone-water (1:1 v/v) is stirred at 0°C for 5–8 hours. The reaction is diluted with water, extracted with ethyl acetate, and purified via chromatography to isolate the epoxide.
Advantages:
-
Solvent System: Aqueous acetone reduces reliance on halogenated solvents.
-
Safety: Oxone is non-explosive and easier to handle than m-CPBA.
Performance Metrics
Yields range from 57% to 69%, with incomplete conversion attributed to competing side reactions in polar protic solvents. Optimization studies suggest increasing Oxone stoichiometry (up to 3.0 equiv) improves efficiency.
Catalytic Epoxidation with Hydrogen Peroxide and Organocatalysts
Recent advances explore organocatalytic systems for epoxidation, leveraging hydrogen peroxide as a terminal oxidant. For example, 2,2,2-trifluoroacetophenone catalyzes the reaction via a peroxycarboximidic acid intermediate.
Methodology
A solution of the alkene (1.0 equiv), 2,2,2-trifluoroacetophenone (20 mol%), and hydrogen peroxide (5.0 equiv) in acetonitrile is stirred at room temperature for 24 hours. The catalyst facilitates oxygen transfer, forming the epoxide with moderate yields.
Challenges:
-
Yield Limitations: Competitive decomposition of hydrogen peroxide reduces efficiency (yields ~48%).
-
Catalyst Loading: High catalyst requirements (20 mol%) hinder cost-effectiveness.
Comparative Analysis of Preparation Methods
Key Observations:
-
m-CPBA remains the gold standard for high yields and reproducibility.
-
Oxone balances environmental and safety considerations with moderate efficiency.
-
Catalytic Methods require further development to match traditional approaches.
Mechanistic Insights and Side Reactions
Peracid-Mediated Epoxidation
The reaction proceeds through a concerted cyclic transition state, where the peracid’s electrophilic oxygen attacks the alkene’s π-bond, forming the epoxide and releasing a carboxylic acid byproduct. Competing pathways, such as dihydroxylation, are suppressed in non-aqueous media.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Methoxyphenyl)-2-methyloxirane, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of 2,2-disubstituted epoxides like this compound typically involves epoxidation of the corresponding alkene using peracids (e.g., mCPBA) or catalytic oxidation. For regioselective carbonylation, reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂) must be optimized to avoid side reactions like ring-opening . Characterization via ¹H NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.7–3.9 ppm for methoxy protons) ensures structural fidelity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Epoxides are reactive and potentially toxic. Key protocols include:
- Ventilation : Use fume hoods to prevent inhalation exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent polymerization.
- Decomposition : Neutralize spills with dilute sodium bicarbonate to mitigate acidic byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of ring-opening reactions in this compound, and what discrepancies arise between computational and experimental data?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can model electronic effects influencing regioselectivity. For example, calculations may predict preferential nucleophilic attack at the less sterically hindered carbon, but experimental results (e.g., acid-catalyzed ring-opening) might favor the more substituted carbon due to carbocation stability. Such contradictions require revisiting solvent effects or transition-state modeling in DFT .
Q. What analytical strategies resolve structural ambiguities in this compound derivatives, particularly regarding stereochemistry?
- Methodological Answer : Advanced NMR techniques like NOESY (to assess spatial proximity of protons) and ¹³C DEPT (to identify quaternary carbons) are critical. For example, coupling constants (J) in ¹H NMR can distinguish cis/trans epoxide configurations. High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular geometry .
Q. How does the electronic environment of the 3-methoxyphenyl group influence the reactivity of this compound in nucleophilic ring-opening reactions?
- Methodological Answer : The electron-donating methoxy group at the para position stabilizes the aryl ring via resonance, directing nucleophiles to the benzylic carbon of the epoxide. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) and Hammett plots can quantify this electronic effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
